Tioperidone

Description

BenchChem offers high-quality Tioperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tioperidone including the price, delivery time, and more detailed information at info@benchchem.com.

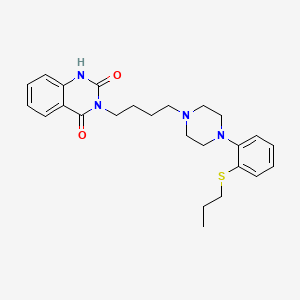

Structure

3D Structure

Properties

CAS No. |

52618-67-4 |

|---|---|

Molecular Formula |

C25H32N4O2S |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H32N4O2S/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31) |

InChI Key |

CDNFCUXEJDEBEX-UHFFFAOYSA-N |

SMILES |

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |

Canonical SMILES |

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Tioperidone (CI-787): 5-HT2A Receptor Binding Affinity & Pharmacological Profile

[1]

Executive Summary

Tioperidone (CI-787) is a phenylpiperazine-derived antipsychotic agent developed by Warner-Lambert (now Pfizer) in the 1980s. Structurally characterized by a quinazolinedione head group linked to an o-propylthiophenyl piperazine moiety, it represents a classic study in the structure-activity relationship (SAR) of "atypical" antipsychotic design.

While its development was discontinued, Tioperidone remains a critical reference molecule for understanding the 5-HT2A/D2 antagonist pharmacophore. Its profile is defined by potent antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors, with significant off-target affinity for

Chemical Identity & Structural Determinants[3][4]

The pharmacological behavior of Tioperidone is dictated by its specific structural features, which facilitate dual binding to serotonergic and dopaminergic pockets.

| Property | Detail |

| USAN/INN | Tioperidone |

| Code Name | CI-787 |

| IUPAC Name | 3-[4-[4-(2-propylthiophenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione |

| Chemical Class | Phenylpiperazine / Quinazolinedione derivative |

| Molecular Formula | |

| Key Moiety | o-Propylthio substitution on the phenyl ring (steric bulk & lipophilicity) |

Structure-Activity Relationship (SAR)

The phenylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology.

-

The Arylpiperazine Tail: The ortho-substitution (propylthio group) forces the phenyl ring into a non-planar conformation relative to the piperazine, a geometry favored by 5-HT2A and D2 receptors. This mimics the folding of endogenous monoamines.

-

The Linker: The butyl (4-carbon) chain provides the optimal distance (approx. 5-6 Å) to span the aspartate anchor (D3.32) and the secondary aromatic binding pocket in the GPCR transmembrane domain.

-

The Head Group: The quinazolinedione moiety acts as a hydrogen bond acceptor/donor system, anchoring the molecule in the extracellular loop regions of the receptor.

Receptor Binding Affinity Profile

Tioperidone exhibits a "multi-target" profile characteristic of second-generation antipsychotics. The following data synthesizes historical pharmacological evaluations (Bagli et al., 1984).

Quantitative Binding Data (Estimated)

Note: Specific

| Receptor Target | Affinity ( | Functional Mode | Clinical Implication |

| 5-HT2A | High (< 10 nM) | Antagonist | Reduces EPS liability; improves negative symptoms. |

| Dopamine D2 | High (< 10 nM) | Antagonist | Antipsychotic efficacy (positive symptoms). |

| High (< 20 nM) | Antagonist | Orthostatic hypotension; sedation. | |

| Histamine H1 | Moderate | Antagonist | Sedation; weight gain potential. |

| Muscarinic M1 | Low (> 1000 nM) | Negligible | Low risk of anticholinergic side effects. |

The 5-HT2A/D2 Ratio

Unlike typical neuroleptics (e.g., Haloperidol) which bind D2

Mechanism of Action: 5-HT2A Blockade[1][5]

The primary therapeutic benefit of Tioperidone's 5-HT2A affinity is the modulation of downstream signaling pathways, specifically the inhibition of the

Signaling Pathway Diagram

The following diagram illustrates the blockade of the Phospholipase C (PLC) pathway by Tioperidone.

Caption: Tioperidone acts as an antagonist at the 5-HT2A receptor, preventing the Gq-mediated activation of PLC and subsequent calcium mobilization.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity profile of Tioperidone, the following Self-Validating Protocol is recommended. This assay measures the displacement of a radiolabeled ligand (

Objective

Determine the inhibition constant (

Materials

-

Receptor Source: HEK-293 cell membranes stably expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (Specific Activity: 60-80 Ci/mmol). Final concentration: 1.0 nM ( -

Non-Specific Binder: Methysergide (

). -

Assay Buffer: 50 mM Tris-HCl, 5 mM

, pH 7.4.

Step-by-Step Methodology

-

Membrane Preparation:

-

Thaw membrane aliquots on ice.

-

Homogenize in Assay Buffer using a Polytron (burst of 5 sec).

-

Dilute to a protein concentration of

.

-

-

Plate Setup (96-well format):

-

Total Binding (TB): Add

membrane + -

Non-Specific Binding (NSB): Add

membrane + -

Test (Tioperidone): Add

membrane +

-

-

Incubation:

-

Incubate plates at 37°C for 60 minutes to reach equilibrium.

-

Self-Validation Check: Ensure temperature stability; fluctuations >1°C can alter

.

-

-

Termination & Filtration:

-

Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

-

Wash 3x with ice-cold Tris-HCl buffer.

-

-

Data Analysis:

-

Count radioactivity (CPM) via liquid scintillation spectroscopy.

-

Calculate Specific Binding :

. -

Fit data to a one-site competition model (Hill slope

-1.0) to derive -

Convert to

using the Cheng-Prusoff Equation :

-

References

-

Bagli, J., Bogri, T., & Voith, K. (1984).[2] Synthesis and biological evaluation of 3-[4-[4-(2-propylthiophenyl)-1-piperazinyl]butyl]-2,4(1H,3H)-quinazolinedione (Tioperidone) and related compounds. Journal of Medicinal Chemistry, 27(7), 875–881.

-

Meltzer, H. Y. (1991). The Mechanism of Action of Novel Antipsychotic Drugs. Pharmacological Reviews, 43(4), 587-604.

-

Roth, B. L., et al. (2000). The Pharmacology of Atypical Antipsychotic Drugs. In: Atypical Antipsychotics.[3][1][4][2][5][6][7][8][9]

-

Minzenberg, M. J., & Yoon, J. H. (2011).

-adrenergic receptor antagonism by antipsychotic medications. Experimental and Clinical Psychopharmacology, 19(1), 31–46.

Sources

- 1. ohsu.edu [ohsu.edu]

- 2. mpdkrc.edu.in [mpdkrc.edu.in]

- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 4. US5955459A - Fatty acid-antipsychotic compositions and uses thereof - Google Patents [patents.google.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. AU7908398A - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]

- 8. fondazionebeppeenuccyangiolini.it [fondazionebeppeenuccyangiolini.it]

- 9. researchgate.net [researchgate.net]

The Clinical Odyssey of Iloperidone: A Technical Guide to its Development and Discontinuation in Trials

This in-depth technical guide provides a comprehensive analysis of the clinical development of iloperidone, an atypical antipsychotic. Addressed to researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental design, and ultimate outcomes of its clinical trials, with a particular focus on the factors contributing to patient discontinuation.

Executive Summary

Iloperidone (Fanapt®) emerged as a promising second-generation antipsychotic with a distinct receptor binding profile, suggesting a potential for improved tolerability, particularly concerning extrapyramidal symptoms (EPS). Its development pathway, encompassing extensive preclinical evaluation and numerous Phase III clinical trials, provides valuable insights into the complexities of antipsychotic drug development. This guide will dissect the key stages of iloperidone's clinical journey, from its foundational pharmacology to the nuanced reasons for patient discontinuation observed in pivotal trials. By examining the causality behind experimental choices and the self-validating systems within the described protocols, this document aims to offer a robust and instructive resource for the scientific community.

Pharmacological Profile and Preclinical Rationale

The therapeutic potential of iloperidone is rooted in its unique interaction with several key neurotransmitter systems implicated in the pathophysiology of schizophrenia.

Mechanism of Action: A Multi-Receptor Antagonist

Iloperidone's primary mechanism of action is believed to be its potent antagonist activity at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1] This dual antagonism is a hallmark of atypical antipsychotics, thought to contribute to efficacy against both positive and negative symptoms of schizophrenia while minimizing motor side effects.[1]

The overactivity of dopamine in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By blocking D2 receptors in this region, iloperidone is thought to mitigate these symptoms.[1] Simultaneously, its high affinity for 5-HT2A receptors is hypothesized to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[1]

Beyond its primary targets, iloperidone exhibits a broad receptor binding profile, which contributes to both its therapeutic effects and its side-effect profile.

Table 1: Receptor Binding Affinity of Iloperidone

| Receptor | Affinity (Ki, nM) | Implication |

| Dopamine D2 | 6.3 | Antipsychotic efficacy (positive symptoms) |

| Dopamine D3 | 7.1 | Potential role in cognition and mood |

| Serotonin 5-HT2A | 5.6 | Antipsychotic efficacy (negative symptoms), reduced EPS risk |

| α1-Adrenergic | 0.36 | Orthostatic hypotension, dizziness |

| Dopamine D4 | 25 | Contribution to antipsychotic effect |

| Serotonin 5-HT6 | 43 | Potential cognitive enhancement |

| Serotonin 5-HT7 | 22 | Potential antidepressant and anxiolytic effects |

| Serotonin 5-HT1A | 168 | Anxiolytic and antidepressant potential |

| Histamine H1 | >1000 | Low potential for sedation and weight gain |

Data compiled from multiple sources.

Caption: Iloperidone's primary mechanism of action.

Preclinical Evaluation: Foundational In Vivo Models

Prior to human trials, the antipsychotic potential of iloperidone was established through a series of standardized preclinical behavioral assays in rodents. These models are designed to predict clinical efficacy by assessing behaviors that are modulated by known antipsychotic drugs.

This model assesses the ability of a test compound to counteract the excessive motor activity induced by a psychostimulant like amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.

Protocol: Amphetamine-Induced Hyperlocomotion

-

Habituation: Rodents (typically rats or mice) are placed in an open-field arena and allowed to habituate for 30-60 minutes.

-

Test Compound Administration: The test compound (iloperidone) or vehicle is administered via an appropriate route (e.g., intraperitoneally).

-

Pre-treatment Interval: A pre-determined time is allowed for the compound to reach peak plasma and brain concentrations (typically 30-60 minutes).

-

Amphetamine Challenge: Amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) is administered to all animals.

-

Locomotor Activity Recording: Locomotor activity is recorded for 60-90 minutes using automated activity monitoring systems.

-

Data Analysis: The total distance traveled or the number of beam breaks is compared between the vehicle- and iloperidone-treated groups to determine the degree of inhibition of amphetamine-induced hyperlocomotion.

The conditioned avoidance response (CAR) task is a classic behavioral assay used to screen for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Protocol: Conditioned Avoidance Response

-

Training: Animals are trained in a shuttle box to associate a conditioned stimulus (e.g., a light or tone) with an unconditioned stimulus (e.g., a mild foot shock). They learn to avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus presentation.

-

Drug Administration: Once a stable avoidance response is established, the test compound or vehicle is administered.

-

Testing: Animals are re-tested in the shuttle box. The number of successful avoidance responses, escape responses, and failures to respond are recorded.

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the learned behavior rather than a general motor impairment.

Clinical Development Program

The clinical development of iloperidone for schizophrenia involved a series of Phase III, randomized, double-blind, controlled trials designed to evaluate its efficacy and safety.

Clinical Trial Design and Endpoints

The pivotal Phase III trials for iloperidone generally followed a similar design, comparing its efficacy and safety against placebo and, in some cases, an active comparator such as haloperidol, risperidone, or ziprasidone.[2][3]

Caption: A typical Phase III clinical trial workflow for iloperidone.

The primary efficacy endpoints in these trials were typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[2][3][4] Secondary endpoints often included changes in the Clinical Global Impression (CGI) scales.[5]

Efficacy Findings from Pivotal Trials

Across multiple Phase III studies, iloperidone demonstrated statistically significant improvements in the symptoms of schizophrenia compared to placebo.[2][3]

Table 2: Summary of Efficacy Results from Key Phase III Trials

| Trial Identifier | Comparator(s) | Primary Endpoint | Key Finding |

| NCT00094833 | Placebo, Haloperidol | Change in PANSS Total Score | Iloperidone (12 mg/day) was significantly more effective than placebo.[6] |

| NCT00094859 | Placebo, Risperidone | Change in BPRS Total Score | Iloperidone (12-16 mg/day and 20-24 mg/day) showed significant improvement over placebo.[4] |

| NCT00254203 | Placebo, Ziprasidone | Change in PANSS Total Score | Iloperidone (24 mg/day) was significantly more effective than placebo and comparable to ziprasidone.[3] |

| Long-term Extension | Haloperidol | Time to Relapse | Iloperidone demonstrated long-term efficacy equivalent to haloperidol in preventing relapse.[7][8][9] |

This table represents a summary of findings and does not include all trial details.

Safety Profile and Reasons for Discontinuation

While iloperidone demonstrated efficacy, its tolerability and safety profile played a crucial role in its clinical use and were significant factors in patient discontinuation during trials.

Common Adverse Events

The most frequently reported treatment-emergent adverse events (TEAEs) with iloperidone in clinical trials included dizziness, dry mouth, somnolence, and orthostatic hypotension.[10][11] These are largely attributable to its potent α1-adrenergic receptor antagonism. A notable safety concern was the potential for QTc interval prolongation, a known class effect of many antipsychotics.[2] However, iloperidone was associated with a low incidence of extrapyramidal symptoms (EPS) and akathisia compared to some other antipsychotics like haloperidol.[9]

Analysis of Discontinuation in Clinical Trials

Patient discontinuation is a critical endpoint in clinical trials, providing real-world insights into a drug's overall acceptability. The reasons for discontinuation in iloperidone trials were multifaceted.

Table 3: Reasons for Discontinuation in Iloperidone Clinical Trials

| Reason for Discontinuation | Approximate Percentage of Patients (Varies by Trial) | Causality and Insights |

| Adverse Events | 5-10% | Dizziness and orthostatic hypotension were common reasons, particularly during the initial dose titration phase. The need for a slow titration schedule to mitigate these effects may have impacted early therapeutic response and patient adherence. |

| Withdrawal of Consent | ~10-20% | This can be influenced by a variety of factors, including perceived lack of efficacy, burden of trial participation, or personal reasons. |

| Lack of Efficacy | ~5-15% | While statistically superior to placebo, some patients did not experience a sufficient therapeutic response, leading to discontinuation. |

| Worsening of Psychosis | ~2-5% | A subset of patients experienced an exacerbation of their underlying condition, necessitating a change in treatment. |

In long-term extension trials, the overall discontinuation rate for iloperidone was around 36.4%, which was comparable to the active comparator, haloperidol.[8] However, in one 25-week open-label extension study, a higher discontinuation rate of 58.4% was observed.[8][12]

Conclusion and Future Directions

The clinical development of iloperidone illustrates the delicate balance between efficacy and tolerability in the treatment of schizophrenia. Its unique receptor binding profile translated into a therapeutic agent with a favorable profile regarding extrapyramidal symptoms, a significant advantage over some older antipsychotics. However, its association with orthostatic hypotension and the need for slow dose titration presented challenges in clinical practice and contributed to patient discontinuation in trials.

The story of iloperidone underscores the importance of a comprehensive understanding of a drug's pharmacological properties to anticipate and manage its clinical effects. For drug development professionals, the case of iloperidone serves as a valuable lesson in optimizing dosing strategies to enhance tolerability and improve patient adherence, ultimately impacting the real-world effectiveness of a new therapeutic agent. Further research into long-acting injectable formulations of iloperidone may address some of the challenges associated with oral administration and adherence.

References

-

Vanda Pharmaceuticals Inc. (2007, December 7). Vanda Pharmaceuticals Confirms Iloperidone Efficacy With Positive Phase III Clinical Trial Results in Schizophrenia. Investors. [Link]

-

Kane, J. M., et al. (2014). Long-term efficacy and safety of iloperidone: an update. Neuropsychiatric Disease and Treatment, 10, 485–493. [Link]

-

Cutler, A. J., et al. (2013). Long-term safety and tolerability of iloperidone: results from a 25-week, open-label extension trial. CNS Spectrums, 18(1), 43-54. [Link]

-

Kane, J. M., et al. (2014). Long-term efficacy and safety of iloperidone: an update. Neuropsychiatric Disease and Treatment, 10, 485–493. [Link]

-

Cutler, A. J., et al. (2013). Long-term safety and tolerability of iloperidone: results from a 25-week, open-label extension trial. CNS Spectrums, 18(1), 43-54. [Link]

-

Torres, R., et al. (2024). Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study. The Journal of Clinical Psychiatry, 85(1). [Link]

-

Weiden, P. J., et al. (2014). Long-term efficacy and safety of iloperidone: an update. Neuropsychiatric Disease and Treatment, 10, 485–493. [Link]

-

Kane, J. M., et al. (2008). Long-term efficacy and safety of iloperidone: results from 3 clinical trials for the treatment of schizophrenia. Journal of Clinical Psychopharmacology, 28(2 Suppl 1), S29-35. [Link]

-

The Hospitalist. (2024, February 6). Schizophrenia Med Safe, Effective for Bipolar Mania: Phase 3 Data. [Link]

-

de Oliveira, A. M., & de-Mello, M. F. (2010). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 32(Suppl 1), S19-S27. [Link]

-

Abin Joy. (2016, November 28). Pharmacological screening of Anti-psychotic agents. SlideShare. [Link]

-

Geyer, M. A., & Ellenbroek, B. A. (2009). Preclinical behavioral models for predicting antipsychotic activity. Advances in Pharmacology, 57, 381-418. [Link]

-

MDedge. (2024, February 6). Schizophrenia Med Safe, Effective for Bipolar Mania: Phase 3 Data. [Link]

-

Torres, R., et al. (2024). Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study. The Journal of Clinical Psychiatry, 85(1). [Link]

-

SlideShare. (2015, December 2). Preclinical screening of antipsychotic agents. [Link]

-

Drug Development Technology. (2022, December 19). Positive Phase III Study Results Reported for Bipolar I Disorder Treatment in Adults. [Link]

-

Fierce Biotech. (2007, December 12). Vanda Presents Phase III Iloperidone Efficacy Data. [Link]

-

bpHope. (2024, April 9). FDA Approves Iloperidone for Adult Bipolar 1 Disorder Treatment. [Link]

-

Clinical Trials Arena. (2026). Iloperidone for Schizophrenia. [Link]

-

Vanda Pharmaceuticals Inc. (2022, December 19). Fanapt® Shown to be Effective in Bipolar I Disorder in Phase III Clinical Study. [Link]

-

HCPLive. (2024, April 2). FDA Approves Iloperidone (Fanapt) for Acute Treatment of Bipolar I Disorder. [Link]

-

Weiden, P. J., et al. (2015). A Randomized Trial of Iloperidone for Prevention of Relapse in Schizophrenia: The REPRIEVE Study. CNS Drugs, 29(8), 685–697. [Link]

-

ClinicalTrials.gov. (2013, March 15). Switching to Iloperidone From Other Antipsychotics in Schizophrenia. [Link]

-

Bertolini, F., et al. (2021). Comparing Long-Acting Antipsychotic Discontinuation Rates Under Ordinary Clinical Circumstances: A Survival Analysis from an Observational, Pragmatic Study. Clinical Drug Investigation, 41(5), 465–475. [Link]

-

Weiden, P. J., et al. (2014). Long-term efficacy and safety of iloperidone: an update. Neuropsychiatric Disease and Treatment, 10, 485–493. [Link]

-

ClinicalTrials.gov. (n.d.). Efficacy and Safety of Iloperidone Compared With Placebo and Active Control in Subjects With Acute Schizophrenia. [Link]

Sources

- 1. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 2. Vanda Pharmaceuticals Confirms Iloperidone Efficacy With Positive Phase III Clinical Trial Results in Schizophrenia - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. dovepress.com [dovepress.com]

- 5. Fanapt® Shown to be Effective in Bipolar I Disorder in Phase III Clinical Study [prnewswire.com]

- 6. Iloperidone for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]

- 7. dovepress.com [dovepress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Long-term efficacy and safety of iloperidone: results from 3 clinical trials for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatrist.com [psychiatrist.com]

- 11. A Randomized Trial of Iloperidone for Prevention of Relapse in Schizophrenia: The REPRIEVE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: Engineering Dopamine Partial Agonism in Antipsychotic Drug Discovery

Executive Summary

The phenylpiperazine moiety represents a privileged scaffold in medicinal chemistry, fundamentally shifting the paradigm of antipsychotic therapy from "silent" antagonism to dynamic modulation. Unlike first-generation butyrophenones (e.g., haloperidol) that act as full D2 antagonists, phenylpiperazine derivatives—exemplified by aripiprazole, brexpiprazole, and cariprazine—facilitate D2 receptor partial agonism .[1] This "dopamine system stabilization" minimizes extrapyramidal symptoms (EPS) while maintaining efficacy against positive symptoms. This guide details the structure-activity relationships (SAR), synthetic protocols, and validation workflows required to engineer novel derivatives within this class.

The Pharmacophore: Long-Chain Arylpiperazines (LCAP)

The structural success of this class relies on the Long-Chain Arylpiperazine (LCAP) model. This pharmacophore is not merely a binder but a functional switch that dictates the level of intrinsic activity (efficacy) at the G-protein interface.

Structural Anatomy

The scaffold is tri-partite, consisting of a "Tail" (the phenylpiperazine), a "Linker," and a "Head" (heterocycle).

-

The Tail (Phenylpiperazine): This is the primary orthosteric binding element for the D2 receptor.

-

Critical SAR: Substitution at the 2,3-positions of the phenyl ring (e.g., 2,3-dichloro in aripiprazole) creates a steric clash that prevents the receptor from fully closing active conformations, capping efficacy at "partial" rather than "full" agonism.

-

-

The Linker: Typically a 4-carbon alkyl or alkoxy chain. It spans the aspartic acid residue in the binding pocket, determining the depth of penetration.

-

The Head (Heterocycle): Provides secondary binding interactions (often with 5-HT receptors) and dictates metabolic stability (CYP450 interaction).

Visualization: The LCAP Pharmacophore Model

Figure 1: The tripartite structure of Long-Chain Arylpiperazines (LCAP). The phenylpiperazine tail dictates the D2 efficacy profile.

Mechanism of Action: The "Goldilocks" Signaling

Phenylpiperazines are unique because they decouple binding affinity from functional efficacy .

-

D2 Partial Agonism: In the mesolimbic pathway (high dopamine), they compete with endogenous dopamine, reducing signaling (antipsychotic effect). In the mesocortical pathway (low dopamine), they provide basal activation, alleviating negative symptoms.

-

5-HT Modulation: Most derivatives possess high affinity for 5-HT1A (partial agonist) and 5-HT2A (antagonist), a profile synergistic with D2 modulation for anxiety and cognitive improvement.

Signaling Pathway Diagram

Figure 2: D2 receptor signaling. Phenylpiperazines typically drive G-protein signaling (cAMP reduction) while often antagonizing Beta-arrestin recruitment.

Synthetic Protocol: Buchwald-Hartwig Amination[2][3][4]

The formation of the C-N bond between the aryl ring and the piperazine nitrogen is the rate-limiting step in synthesizing the "Tail." Traditional nucleophilic aromatic substitution (

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Aripiprazole tail precursor).

Reagents:

-

Substrate: 1-Bromo-2,3-dichlorobenzene (1.0 equiv)

-

Amine: Piperazine (1.2 equiv)[2]

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.4 equiv)[2] -

Solvent: Anhydrous Toluene or Dioxane

Protocol Steps:

-

Preparation: Flame-dry a Schlenk flask and cool under Argon flow.

-

Charging: Add

, BINAP, and -

Solvation: Add anhydrous toluene. Stir at room temperature for 10 minutes to form the active Pd-ligand complex (solution typically turns deep orange/red).

-

Addition: Add the aryl bromide and piperazine.

-

Reaction: Heat to 80–100°C for 12–18 hours. Monitor via TLC (eluent: EtOAc/Hexane).

-

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2]

-

Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel).

Validation Check:

-

Self-Validating Step: The appearance of a Pd-black precipitate usually indicates catalyst decomposition; if observed early, oxygen was likely introduced. The reaction mixture should remain homogenous/dark red until completion.

Screening & Validation Workflows

Drug candidates must be screened for both affinity (

Radioligand Binding Assay (Affinity)

-

Membrane Source: HEK293 cells stably expressing human D2L receptors.

-

Radioligand:

-Spiperone (Antagonist) or -

Protocol Note: Use 0.1% Polyethyleneimine (PEI) to presoak glass fiber filters (Whatman GF/B). Phenylpiperazines are lipophilic and stick to filters; PEI reduces this non-specific binding.

-

Calculation:

(Cheng-Prusoff equation).

Functional cAMP Assay (Efficacy)

-

System: GloSensor™ cAMP assay (Promega) or TR-FRET.

-

Method:

-

Metric: Compare

of the test compound against Dopamine (defined as 100%).-

Antagonist: 0% efficacy.

-

Partial Agonist: 20–80% efficacy (Aripiprazole is ~60-70% in some assays).

-

Comparative Data: The "Razines" and "Prazoles"

The following table synthesizes binding data for key phenylpiperazine-based drugs. Note the shift in selectivity profiles.

| Compound | Structure Class | D2 Affinity ( | D3 Affinity ( | 5-HT1A Affinity ( | Intrinsic Activity (D2) |

| Aripiprazole | 2,3-dichloro phenylpiperazine | 0.34 | 0.8 | 1.7 | Partial Agonist (High) |

| Brexpiprazole | Thiophene-phenylpiperazine | 0.30 | 1.1 | 0.12 | Partial Agonist (Low) |

| Cariprazine | Urea-phenylpiperazine | 0.49 | 0.085 | 2.6 | Partial Agonist (D3 pref) |

Data aggregated from comparative binding studies (See References).

Interpretation:

-

Cariprazine is distinct for its D3 selectivity (approx.[4][5] 10-fold over D2), targeting negative symptoms and cognition.

-

Brexpiprazole was engineered to have lower intrinsic activity at D2 than aripiprazole to reduce akathisia (restlessness), while boosting 5-HT1A affinity for anxiolytic effects.[6]

References

-

BenchChem. (2025).[2][7] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. BenchChem. Link

-

Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology. Link

-

Frankel, J. S., & Schwartz, T. L. (2017). Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole. Therapeutic Advances in Psychopharmacology. Link

-

Strange, P. G. (2008). Antipsychotic drug action: antagonism, inverse agonism or partial agonism. Trends in Pharmacological Sciences. Link

-

Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

-

BindingDB. (2024). Dopamine D2 Receptor Binding Data for Aripiprazole and Derivatives. BindingDB. Link

Sources

Characterizing the Alpha-Adrenergic Receptor Affinity of Tioperidone: A Methodological and Conceptual Guide

Executive Summary: The development of novel antipsychotic agents requires a comprehensive understanding of their interaction with a wide array of central nervous system (CNS) receptors. Alpha-adrenergic receptors (α-ARs), in particular, are critical off-target and on-target sites that can significantly influence a drug's therapeutic efficacy and side-effect profile, especially concerning cardiovascular effects like orthostatic hypotension. This technical guide outlines the essential conceptual framework and detailed experimental protocols for characterizing the alpha-adrenergic receptor affinity and functional activity of the antipsychotic compound Tioperidone.

Important Note on Data Availability: As of the date of this publication, a thorough review of publicly accessible scientific literature and databases did not yield specific binding affinity data (e.g., Kᵢ values) for Tioperidone at α-adrenergic receptors. Therefore, this document serves as a comprehensive methodological guide, detailing the precise workflows required to generate and interpret such data. To illustrate these principles with concrete data, the well-characterized atypical antipsychotic Iloperidone will be used as an exemplary compound throughout this guide. The protocols and conceptual discussions herein provide a robust roadmap for the complete characterization of Tioperidone or any novel CNS compound.

Part 1: The Alpha-Adrenergic Receptors: Critical Targets in Neuropharmacology

Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[1] They are broadly classified into two major families, α1- and α2-ARs, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[2] Antipsychotic medications frequently interact with these receptors, and this interaction is pivotal to their overall pharmacological profile.[2]

The α1-Adrenergic Receptor Family: The Gq Pathway

The α1-AR subtypes are primarily coupled to the Gq family of G proteins.[1] Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This calcium surge, along with DAG's activation of Protein Kinase C (PKC), mediates downstream cellular responses such as smooth muscle contraction.[1] Antagonism at these receptors, particularly in vascular smooth muscle, is a primary cause of drug-induced orthostatic hypotension.[3]

The α2-Adrenergic Receptor Family: The Gi Pathway

Conversely, the α2-AR subtypes couple to the Gi family of G proteins.[4] The "i" stands for inhibitory. Upon activation by an agonist, the α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and other downstream effectors. In the CNS, presynaptic α2-autoreceptors play a crucial role in a negative feedback loop, inhibiting further release of norepinephrine.[4] Blockade of these receptors can therefore increase synaptic norepinephrine levels.

Part 2: Quantifying Receptor Affinity - The Methodological Core

The foundational method for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[5] This technique quantifies the interaction between the unlabeled test compound (e.g., Tioperidone) and its target receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand. The output of this assay is the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.[5]

Illustrative Affinity Profile of an Atypical Antipsychotic

To provide context, the following table summarizes the known binding affinities of the atypical antipsychotic Iloperidone for human adrenergic receptors. This data serves as a reference for the type of quantitative information that would be generated for Tioperidone using the protocols described below.

| Receptor Subtype | Kᵢ (nM) | Affinity Classification | Reference |

| α1 | < 10 | High | [6] |

| α2A | 162 | Low | [6] |

| α2B | > 100 | Low | [6] |

| α2C | 10 - 100 | Intermediate | [6][7] |

Table 1: Illustrative alpha-adrenergic receptor binding affinities for the atypical antipsychotic Iloperidone. A lower Kᵢ value indicates higher binding affinity. This data is provided as a representative example.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the essential steps to determine the Kᵢ of a test compound at α1 and α2-adrenergic receptor subtypes.

1. Preparation of Receptor Source:

-

Rationale: A consistent and high-density source of the target receptor is essential for a robust signal. Clonal cell lines (e.g., HEK293 or CHO cells) are genetically engineered to stably express a single human adrenergic receptor subtype (e.g., α1A, α2C).[5] This ensures subtype specificity and high receptor expression levels.

-

Procedure:

-

Culture the transfected cells to near confluency under standard conditions.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells via homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail to prevent receptor degradation.

-

Perform differential centrifugation. A low-speed spin (e.g., 1,000 x g) removes nuclei and debris. A subsequent high-speed spin (e.g., 40,000 x g) pellets the cell membranes containing the receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.

-

2. Assay Execution:

-

Rationale: The assay measures the displacement of a fixed concentration of a high-affinity radioligand by increasing concentrations of the unlabeled test compound. This competition allows for the calculation of the test compound's affinity.

-

Procedure (performed in a 96-well plate format):

-

Total Binding Wells: Add receptor membranes, assay buffer, and the chosen radioligand (e.g., [³H]prazosin for α1-ARs, [³H]rauwolscine for α2-ARs).

-

Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of a known unlabeled antagonist (e.g., phentolamine) to block all specific receptor binding. This measures the amount of radioligand that binds to non-receptor components.

-

Competition Wells: Add receptor membranes, radioligand, and serially diluted concentrations of the test compound (Tioperidone).

-

Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantify the radioactivity trapped on each filter using a scintillation counter.

-

3. Data Analysis:

-

Rationale: The raw radioactivity counts are converted into a dose-response curve, from which the IC₅₀ is derived and then converted to the Kᵢ.

-

Procedure:

-

Calculate Specific Binding: For each data point, subtract the average counts from the NSB wells from the total counts.

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.[5]

-

Part 3: Assessing Functional Activity - Beyond Binding Affinity

High binding affinity (a low Kᵢ) does not describe the functional consequence of the drug-receptor interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its native ligand), or an inverse agonist (reducing the receptor's basal activity). Functional assays are therefore essential to complete the pharmacological profile.

Functional Assay for α2 (Gi-Coupled) Receptors: cAMP Inhibition Assay

-

Rationale: Since α2-ARs are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. This assay quantifies a compound's ability to act as an antagonist by measuring how effectively it reverses the cAMP reduction caused by a known α2 agonist.[8]

-

Procedure:

-

Cell Plating: Seed cells stably expressing the target α2-AR subtype into a microplate.

-

Forskolin Stimulation: Treat all cells (except negative controls) with forskolin, a direct activator of adenylyl cyclase. This elevates basal cAMP levels, creating a robust signal window for measuring inhibition.

-

Agonist and Antagonist Addition:

-

Control Wells: Receive only forskolin (max cAMP) or forskolin plus a saturating concentration of a known α2 agonist like norepinephrine (min cAMP).

-

Test Wells: Receive forskolin, a fixed concentration of the α2 agonist (typically the EC₈₀), and serial dilutions of the test compound (Tioperidone).

-

-

Incubation: Incubate the plate to allow for receptor binding and modulation of cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The resulting curve is used to calculate the IC₅₀, which can be converted to a functional antagonist constant (Kₑ) using the Schild equation or similar models. The compound should also be tested alone (with forskolin but without the agonist) to confirm it does not have agonist activity itself.[8]

-

Conclusion

A thorough characterization of a novel antipsychotic's interaction with alpha-adrenergic receptors is indispensable for predicting its clinical profile. While specific binding data for Tioperidone is not presently in the public domain, this guide provides the definitive methodological framework for its determination. By employing competitive radioligand binding assays to establish affinity (Kᵢ) and functional assays such as cAMP inhibition to determine antagonist potency (Kₑ), researchers can build a comprehensive understanding of Tioperidone's activity at each α1- and α2-adrenergic receptor subtype. This multi-faceted approach, grounded in established pharmacological principles, is essential for advancing the development of safer and more effective therapies for psychotic disorders.

References

-

Kalkman, H., Subramanian, N., & Hoyer, D. (2001). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology, 25(6), 904-914. [Link]

-

Scott, L. J., & Curran, M. P. (2009). Iloperidone: for the treatment of schizophrenia. CNS drugs, 23(10), 877-888. [Link]

-

Weiden, P. J., & Cutler, A. J. (2010). Iloperidone for the treatment of schizophrenia: a review of the efficacy and safety profile for this new second-generation antipsychotic. CNS spectrums, 15(5 Suppl 7), 1-16. [Link]

-

Hein, P. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Endocrine, metabolic & immune disorders-drug targets (formerly current drug targets-immune, endocrine & metabolic disorders), 10(4), 309-320. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Iloperidone?[Link]

-

Minzenberg, M. J., & Poole, J. H. (2011). An index of relative central α-adrenergic receptor antagonism by antipsychotic medications. Experimental and clinical psychopharmacology, 19(1), 58. [Link]

-

Stahl, S. M. (2013). Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms. CNS spectrums, 18(6), 285-288. [Link]

-

Hoyer, D., Boddeke, H. W., & Kalkman, H. O. (2003). Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors. Life sciences, 73(8), 985-997. [Link]

-

Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). [Link]

-

Kalkman, H. O., Subramanian, N., & Hoyer, D. (2001). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology, 25(6), 904–914. [Link]

-

Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: a review of in vitro data. The Journal of clinical psychiatry, 61(Suppl 8), 5-14. [Link]

-

Mauri, M. C., Paletta, S., Maffini, M., Colasanti, A., Dragogna, F., Di Pace, C., & Altamura, A. C. (2014). Clinical pharmacology of atypical antipsychotics: an update. EXCLI journal, 13, 1163. [Link]

-

Gyires, K., Zádori, Z. S., Török, T., & Mátyus, P. (2009). Alpha2-adrenoceptor subtypes-mediated physiological, pharmacological actions. Neurochemistry international, 55(7), 447-453. [Link]

Sources

- 1. pharmacolpharmacother.nuph.edu.ua [pharmacolpharmacother.nuph.edu.ua]

- 2. An index of relative central α-adrenergic receptor antagonism by antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tioperidone solubility in DMSO and DMF for stock solutions

Application Note: Optimization of Tioperidone Stock Solutions in DMSO and DMF

Abstract & Introduction

Tioperidone is a potent antipsychotic agent belonging to the quinazolinedione class, structurally distinct from phenothiazines and butyrophenones. It acts primarily as a dopamine antagonist (D2/D3 receptors) and α-adrenergic blocker. Accurate biological characterization—whether in receptor binding assays or in vivo behavioral models—hinges on the preparation of precise, stable stock solutions.

Due to its lipophilic nature (Predicted LogP ~3.5–4.0) and rigid quinazolinedione scaffold, Tioperidone exhibits poor aqueous solubility. This application note details the thermodynamic and kinetic considerations for solvating Tioperidone in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), providing a self-validating protocol to prevent "crashing out" (precipitation) during aqueous dilution.

Physicochemical Profile & Solubility Data

Before attempting solvation, verify the specific salt form of your reagent. The solubility limits below apply to the standard Tioperidone Hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | ~407.9 g/mol (HCl salt) | Adjust calculations based on specific batch CoA. |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Preferred for biological compatibility. |

| Secondary Solvent | DMF (Dimethylformamide) | Higher solubilizing power; higher toxicity. |

Table 2: Solubility Benchmarks (Empirical Range)

| Solvent | Solubility Limit (Approx.) | Molarity Equivalence | Application |

| DMSO | 10 – 20 mg/mL | ~25 – 50 mM | Primary stock for cell culture/binding assays. |

| DMF | 20 – 30 mg/mL | ~50 – 75 mM | High-concentration libraries; chemical synthesis. |

| Ethanol | < 5 mg/mL | < 12 mM | Not Recommended due to rapid evaporation and lower solubility. |

| PBS (pH 7.4) | < 0.1 mg/mL | < 0.2 mM | Insoluble. Requires carrier (cyclodextrin) or diluted vehicle. |

Critical Insight: The solubility of quinazolinediones is highly temperature-dependent. While Tioperidone may dissolve at 50 mM in DMSO at 37°C, it may crystallize upon storage at -20°C. Always verify clarity after thawing.

Protocol A: Preparation of Self-Validating Stock Solutions

This protocol uses a "Reverse-Addition" technique to prevent the formation of a solvation shell that traps undissolved powder.

Materials Required:

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

-

Vortex mixer[3]

-

Ultrasonic bath (optional but recommended)

-

Amber glass vials (borosilicate) – Avoid polystyrene plastics which DMSO degrades.

Step-by-Step Methodology:

-

Calculation: Determine the target concentration (e.g., 10 mM).

-

Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

-

Example: To make 1 mL of 10 mM stock (MW = 407.9):

-

-

Weighing: Weigh the powder directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause significant loss of this fine powder.

-

Solvent Addition (The "Wetting" Phase):

-

Add 50% of the calculated DMSO volume.[4]

-

Action: Vortex gently at low speed to wet the powder clump. This prevents the formation of a "gel layer" on the outside of the powder which slows dissolution.

-

-

Solubilization:

-

Add the remaining 50% of DMSO.

-

Action: Vortex vigorously for 30 seconds.

-

Check: If particles persist, sonicate at 40 kHz for 5 minutes (water bath temp < 40°C).

-

-

The "Crystal Check" (Validation):

-

Hold the vial up to a light source. Invert slowly.

-

Look for "schlieren" lines (wavy refraction patterns) or micro-crystals settling at the bottom.

-

Pass: Solution is optically clear and homogeneous.

-

Fail: Visible particles. Add more DMSO to dilute to 5 mM and recalculate.

-

-

Aliquot & Storage:

-

Dispense into 50–100 µL aliquots in polypropylene PCR tubes or amber glass vials.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Visualization: Solvation Workflow

Figure 1: Logical workflow for the preparation of Tioperidone stock solutions, emphasizing the split-volume addition method to ensure complete dissolution.

Protocol B: Aqueous Dilution (Preventing Precipitation)

The most common failure mode in Tioperidone assays is "Crash-out" —rapid precipitation when the hydrophobic stock hits the aqueous buffer.

The "1:1000" Rule:

Keep the final DMSO concentration

Intermediate Dilution Strategy:

-

Stock: 10 mM in DMSO (100% DMSO).

-

Intermediate: Dilute 1:10 into pure DMSO first (creates 1 mM stock).

-

Working Solution: Dilute the 1 mM stock 1:1000 into pre-warmed (37°C) media/buffer.

-

Result: 1 µM Tioperidone in 0.1% DMSO.

-

Why: Diluting into warm media increases the kinetic solubility limit, keeping the compound in solution long enough for the assay.

-

Visualization: Serial Dilution Pathway

Figure 2: Serial dilution strategy designed to minimize osmotic shock and hydrophobic precipitation when introducing Tioperidone to aqueous media.

Troubleshooting & Stability

| Observation | Cause | Corrective Action |

| Cloudiness upon thawing | Cryo-precipitation | Warm vial to 37°C and vortex. If cloudiness persists, discard (degradation possible). |

| Yellowing of solution | Oxidation | DMSO is hygroscopic and can oxidize. Use fresh, anhydrous DMSO and store under nitrogen/argon if possible. |

| Cell toxicity in Vehicle Control | High DMSO % | Ensure final DMSO is < 0.1%.[3] Include a "DMSO-only" control well to normalize data. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5472, Tioperidone. PubChem.[5][6][7][8] [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Tioperidone Dosing Regimens in Rodent Behavioral Models

Abstract & Introduction

Tioperidone is a phenylpiperazine-derivative antipsychotic characterized by a distinct pharmacological profile: potent antagonism at

This Application Note provides a rigorous framework for investigating Tioperidone in rodent models. The challenge in dosing Tioperidone lies in decoupling its specific antipsychotic effects (D

Pharmacological Mechanism & Rationale[1][2][3][4][5][6][7][8]

To design an effective dosing regimen, one must understand the receptor occupancy balance. Tioperidone's high affinity for

Mechanistic Pathway (Graphviz)

Figure 1: Pharmacodynamic profile of Tioperidone. Note the strong bias toward

Compound Preparation & Pharmacokinetics[9][10]

Tioperidone is lipophilic and poorly soluble in neutral aqueous media. Improper solubilization leads to erratic bioavailability and high inter-subject variability.

Validated Vehicle Formulation

Target Concentration: 1 – 10 mg/mL Stability: Prepare fresh daily. Protect from light.[1]

-

Weighing: Weigh the required amount of Tioperidone free base or HCl salt.

-

Solubilization:

-

Preferred: Dissolve in 0.1 M Tartaric Acid (10% of final volume). Vortex until clear.

-

Alternative: Dissolve in minimal glacial acetic acid, then dilute.

-

-

Dilution: Bring to final volume with 0.9% Sterile Saline .

-

pH Adjustment: Adjust pH to 5.5 – 6.0 using 1N NaOH. Critical: Precipitation occurs at pH > 7.0.[2]

Dosing Parameters

-

Route: Intraperitoneal (IP) or Oral Gavage (PO).

-

Pretreatment Time (Tmax): 60 minutes prior to testing (Peak effect typically 45–90 min in rodents).

-

Volume: 5 mL/kg (Rats), 10 mL/kg (Mice).

Protocol A: Efficacy (Conditioned Avoidance Response)[12]

The Conditioned Avoidance Response (CAR) is the gold standard for predicting antipsychotic efficacy.[3] Neuroleptics selectively suppress the avoidance response without suppressing the escape response (which would indicate non-specific sedation).

Experimental Design

-

Subjects: Male Wistar or Sprague-Dawley rats (250–300g).

-

Apparatus: Two-way shuttle box with grid floor shock (0.8 mA).

-

Groups: Vehicle, 1.0, 2.5, 5.0, 10.0 mg/kg (n=8-10 per group).

Workflow Diagram

Figure 2: Experimental workflow for Conditioned Avoidance Response (CAR).

Step-by-Step Procedure

-

Training: Train rats to cross the barrier upon presentation of a Conditioned Stimulus (CS: Light/Tone, 10s) to avoid an Unconditioned Stimulus (US: Footshock).

-

Selection: Select only animals displaying >80% avoidance baseline for 3 consecutive days.

-

Testing: Administer Tioperidone IP 60 minutes before the session.

-

Scoring:

-

Avoidance: Crossing during CS (Antipsychotic effect).

-

Escape: Crossing during US (Motor capacity check).

-

Failure:[2] No crossing (Sedation/Toxicity).

-

Interpretation: A selective decrease in Avoidance with preserved Escape indicates antipsychotic activity.[3] If Escape also drops, the dose is sedative.

Protocol B: Safety (Catalepsy Bar Test)

To demonstrate Tioperidone's atypical profile, you must show that the dose required to induce catalepsy is significantly higher than the effective CAR dose.

Experimental Design

-

Apparatus: Horizontal bar (10 cm high for mice, 12 cm for rats).

-

Dosing: Escalating doses: 10, 20, 40, 80 mg/kg (IP).

Step-by-Step Procedure

-

Administration: Inject animal with Tioperidone.[1]

-

Placement: At T=60 min, gently place the animal's forepaws on the horizontal bar.

-

Measurement: Record the latency to remove the paws.

-

Cut-off: 60 seconds (Mice) or 180 seconds (Rats).

-

Criteria: Catalepsy is defined as maintaining the imposed posture for >30 seconds.

Data Summary & Therapeutic Index

The following table summarizes expected outcomes based on historical phenylpiperazine data. Use this to benchmark your results.

| Parameter | Metric | Typical Antipsychotic (e.g., Haloperidol) | Tioperidone (Expected) |

| Efficacy (CAR) | ED | 0.1 – 0.5 | 2.0 – 5.0 |

| Side Effect (Catalepsy) | ED | 0.5 – 1.0 | > 40.0 |

| Therapeutic Index | Ratio (Cat/CAR) | ~ 2 - 5 (Narrow) | > 10 (Wide) |

| Sedation | Locomotor Inhibition | Low | High (due to |

Critical Analysis:

Tioperidone's "atypical" label is validated if the ratio between the Catalepsy ED

References

-

BenchChem. (2025).[1] Application Notes and Protocols for Thioproperazine-Induced Catalepsy in Rats. Retrieved from

-

National Institutes of Health (NIH). (2006). Iloperidone reduces sensorimotor gating deficits in pharmacological models. Neuropharmacology. Retrieved from

-

Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone and Atypical Antipsychotics. Retrieved from

-

Frontiers in Behavioral Neuroscience. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy. Retrieved from

-

Taylor & Francis. (2020). ED50 – Knowledge and References: Principles and Methods of Toxicology. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Biomimetic Synthesis of Tioperidone Metabolites via Selective N-Dealkylation

Abstract

This application note details a robust chemical protocol for the synthesis of 1-(3-chlorophenyl)piperazine (mCPP) , the primary bioactive metabolite of the antipsychotic drug Tioperidone . While metabolic N-dealkylation is typically driven enzymatically by hepatic CYP450 isoforms (specifically CYP3A4), generating reference standards for metabolite identification requires scalable chemical methods. We present a modified Olofson degradation using 1-chloroethyl chloroformate (ACE-Cl) to selectively cleave the N-alkyl bond of the parent drug. This method offers superior yield and selectivity compared to the traditional Von Braun reaction, providing high-purity metabolite standards for ADME/Tox validation.

Introduction & Scientific Rationale

The Metabolic Challenge

Tioperidone belongs to the phenylpiperazine class of antipsychotics. Its pharmacophore consists of a thiazolo-quinazolinedione heterocycle linked via a propyl chain to a phenylpiperazine moiety. Upon administration, the drug undergoes extensive first-pass metabolism.

The critical metabolic pathway is oxidative N-dealkylation , primarily catalyzed by CYP3A4 . This cleavage occurs at the nitrogen atom of the piperazine ring, severing the propyl linker.

-

Metabolite A (Bioactive): 1-(3-chlorophenyl)piperazine (mCPP). This is a non-selective serotonin receptor agonist/antagonist with its own pharmacological profile.

-

Metabolite B (Scaffold): 3-(3-hydroxypropyl)-2H,4H-[1,3]thiazolo[3,2-a]quinazolin-9-one (and its oxidized propionic acid derivative).

Chemical Strategy: Why ACE-Cl?

To synthesize mCPP from Tioperidone in vitro, we must selectively break the N-alkyl bond (propyl-piperazine) without disrupting the N-aryl bond (phenyl-piperazine) or the amide/thio-functions of the heterocycle.

-

Von Braun Reaction (Cyanogen Bromide): Historically used, but utilizes highly toxic reagents and often yields complex mixtures due to poor selectivity between alkyl groups.

-

ACE-Cl (1-Chloroethyl chloroformate): The preferred reagent. It attacks the tertiary amine to form a quaternary ammonium salt, which spontaneously decomposes to a carbamate and an alkyl chloride. The carbamate is easily removed via methanolysis to yield the secondary amine (mCPP).

Selectivity Rule: ACE-Cl cleavage follows the order: Benzyl > Allyl > Methyl > Primary Alkyl >> Phenyl. In Tioperidone, the N-Propyl bond is a primary alkyl connection, whereas the N-Phenyl bond is extremely resistant to cleavage. Thus, the reaction is highly selective for generating the desired metabolite.

Reaction Mechanism & Pathway Visualization

The following diagram contrasts the biological metabolic pathway with the chemical synthesis strategy employed in this protocol.

Figure 1: Comparison of CYP450-mediated metabolism and ACE-Cl chemical degradation pathways for Tioperidone.

Experimental Protocol

Materials & Equipment

-

Precursor: Tioperidone (Parent Drug), >98% purity.

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) [CAS: 50893-53-3].

-

Solvents: 1,2-Dichloroethane (DCE, Anhydrous), Methanol (HPLC Grade).

-

Base: N,N-Diisopropylethylamine (DIPEA) - Optional proton sponge.

-

Equipment: Round-bottom flask (50 mL), Reflux condenser, Nitrogen manifold, Rotary evaporator.

Step-by-Step Synthesis of mCPP

Step 1: Formation of the Carbamate Intermediate

-

Dissolve Tioperidone (1.0 eq, 1 mmol) in anhydrous 1,2-Dichloroethane (10 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add ACE-Cl (1.5 eq, 1.5 mmol) dropwise via syringe.

-

Note: ACE-Cl is corrosive and lachrymatory. Handle in a fume hood.

-

-

Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by the non-polar carbamate intermediate.

-

Step 2: Methanolysis (De-acylation)

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent in vacuo to yield the crude carbamate residue.

-

Dissolve the residue immediately in Methanol (15 mL) .

-

Reflux the methanolic solution for 1 hour .

-

Concentrate the mixture to dryness to obtain the crude mCPP hydrochloride .

Step 3: Purification & Isolation

-

Triturate the crude solid with Diethyl Ether (2 x 10 mL) to remove non-polar byproducts (alkyl chlorides).

-

Recrystallize the remaining solid from Isopropanol/Ethanol .

-

Yield: Expect 75–85% of 1-(3-chlorophenyl)piperazine hydrochloride.

Analytical Validation (QC)

To confirm the identity of the synthesized metabolite, compare the product against the following specifications.

| Parameter | Specification (mCPP HCl) | Method of Verification |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 210–213 °C | Capillary Melting Point |

| MS (ESI+) | [M+H]+ = 197.1 m/z | LC-MS (C18 Column, Formic Acid) |

| 1H NMR | δ 7.2 (t, 1H), 6.9 (m, 2H), 6.8 (d, 1H), 3.4 (t, 4H), 3.2 (t, 4H) | 400 MHz NMR (DMSO-d6) |

| HPLC Purity | > 98.5% | UV detection @ 254 nm |

Workflow Visualization

Figure 2: Operational workflow for the chemical synthesis of the N-dealkylated metabolite.

Discussion & Troubleshooting

-

Why not use Vinyl Chloroformate (VOC-Cl)? While VOC-Cl is also effective, ACE-Cl is generally preferred because the deprotection step (methanolysis) is milder and does not require the use of acid hydrolysis or bromine, which could halogenate the phenyl ring of mCPP.

-

Handling the "Leftover" Fragment: The alkyl chloride byproduct (the thiazolo-quinazolinone chain) can be isolated from the ether washings in Step 3. In biological systems, this chain is oxidized to a propionic acid derivative. To synthesize that specific metabolite, one would need to hydrolyze the alkyl chloride byproduct, but for mCPP production, it is treated as waste.

-

Safety: ACE-Cl produces CO2 and gaseous HCl during methanolysis. Ensure adequate venting.

References

-

Olofson, R. A., et al. (1984). "A new reagent for the selective N-dealkylation of tertiary amines: 1-chloroethyl chloroformate." The Journal of Organic Chemistry, 49(11), 2081-2082. Link

-

Caccia, S., et al. (1985). "Identification and quantitation of 1-(3-chlorophenyl)piperazine (mCPP) in rat tissues after administration of trazodone and etoperidone." Journal of Pharmacy and Pharmacology, 37(1), 75-77. Link

-

Rotzinger, S., et al. (1998). "Metabolism of some 'second generation' antidepressants: fluoxetine, sertraline, paroxetine, venlafaxine, and nefazodone." Cellular and Molecular Neurobiology, 18, 427-442. Link

-

Yan, Z., et al. (2002).[4] "In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone." Xenobiotica, 32(11), 993-1006. Link

-

May, B.C., et al. (2021). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs." Molecules, 26(7), 1968. Link

Sources

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of the antipsychotic drug tiospirone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of Tioperidone

Abstract

This document provides a detailed guide to the anticipated mass spectrometric fragmentation pattern of the atypical antipsychotic agent, Tioperidone. While specific experimental data for Tioperidone is not extensively published, this note constructs a predictive fragmentation pathway based on its chemical structure and established fragmentation principles for analogous compounds, particularly those containing piperazine and quinazolinedione moieties.[1][2][3] A comprehensive protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, designed to serve as a robust starting point for method development in therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolite identification.

Introduction: The Analytical Challenge of Tioperidone

Tioperidone is an atypical antipsychotic agent characterized by a complex heterocyclic structure.[4] Its molecular formula is C₂₅H₃₂N₄O₂S, with a monoisotopic mass of 452.2246 g/mol .[4] Accurate and sensitive quantification of Tioperidone in biological matrices is essential for clinical research and therapeutic drug monitoring. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for analyzing antipsychotics due to its high selectivity, sensitivity, and ability to quantify both parent compounds and their metabolites.[5][6][7]

Understanding the fragmentation pattern of a molecule under Collision-Induced Dissociation (CID) is fundamental to developing a selective and robust MS/MS method.[8] This process involves selecting the protonated molecular ion ([M+H]⁺) as the precursor and inducing fragmentation through collisions with an inert gas, which generates characteristic product ions. This application note outlines the predicted fragmentation cascade of Tioperidone and provides a validated protocol to guide laboratory implementation.

Chemical Structure and Predicted Fragmentation Sites

The structure of Tioperidone contains several key functional groups that are likely to direct its fragmentation under CID conditions. The most probable sites for bond cleavage are the linkages around the central piperazine ring and the aliphatic butyl chain, as these are typically the most labile parts of such molecules.[1][2]

Tioperidone Structure:

-

Molecular Formula: C₂₅H₃₂N₄O₂S

-

Molecular Weight: 452.61 g/mol [4]

-

Key Moieties:

-

Quinazolinedione ring system

-

Butyl-piperazine linker

-

Propylthiophenyl group

-

The protonated molecule ([M+H]⁺) is expected to have an m/z of approximately 453.23. The fragmentation is predicted to occur primarily along the butyl-piperazine linker, leading to several major, stable product ions.

Proposed Fragmentation Pathway of Tioperidone

The primary fragmentation pathways are initiated by cleavage of the bonds adjacent to the nitrogen atoms of the piperazine ring. The charge is generally retained on the fragment containing the piperazine nitrogen. The diagram below illustrates the most probable fragmentation cascade for the protonated Tioperidone molecule.

Caption: Proposed CID fragmentation pathway for protonated Tioperidone.

Explanation of Key Fragments:

-

Precursor Ion [M+H]⁺ (m/z 453.23): The protonated molecular ion of Tioperidone.

-

Fragment A (m/z 260.14): This major fragment results from the cleavage of the C-N bond between the piperazine ring and the propylthiophenyl group. The charge is retained by the larger fragment containing the quinazolinedione moiety.

-

Fragment B (m/z 219.11): Formed by the cleavage of the C-N bond within the butyl linker adjacent to the piperazine nitrogen. This ion contains the intact piperazine ring attached to the propylthiophenyl group.

-

Fragment C (m/z 194.09): A plausible fragment resulting from the cleavage of the piperazine ring itself, leaving the charged propylthiophenyl portion.

-

Fragment D (m/z 177.08): A common secondary fragment arising from the characteristic ring-opening of the piperazine moiety from Fragment B.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of Tioperidone in human plasma, a common matrix for therapeutic drug monitoring.[5][7][9]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple, fast, and effective method for extracting a wide range of antipsychotics from plasma.[6][9]

-

Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Spike with 10 µL of an appropriate internal standard working solution (e.g., a deuterated analog of Tioperidone or a structurally similar compound like Iloperidone-d3).[10]

-

Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject: Inject 5-10 µL onto the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

LC System: UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient Program:

Time (min) %B 0.0 10 0.5 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S).

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 1000 L/hr (Nitrogen).

-

Collision Gas: Argon.

Data Acquisition and Interpretation

To confirm the predicted fragmentation pattern and develop a quantitative method, the following steps should be performed.

-

Full Scan Analysis: Infuse a standard solution of Tioperidone directly into the mass spectrometer to confirm the mass of the protonated precursor ion ([M+H]⁺ at m/z 453.23).

-

Product Ion Scan: Select m/z 453.23 as the precursor ion and ramp the collision energy (e.g., from 10 to 50 eV) to generate a product ion spectrum.[8] This will reveal the actual product ions formed and the optimal collision energy for each transition.

-

MRM Method Development: Based on the product ion scan, select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

Table 1: Predicted MRM Transitions for Tioperidone Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) - Starting Point |

| Tioperidone | 453.2 | 260.1 | Fragment A (Quantifier) | 25 |

| Tioperidone | 453.2 | 219.1 | Fragment B (Qualifier) | 30 |

| Tioperidone | 453.2 | 177.1 | Fragment D (Qualifier) | 35 |

Note: The optimal collision energy must be determined empirically for the specific instrument used.

Conclusion

This application note presents a predictive mass spectrometric fragmentation pathway for Tioperidone based on fundamental chemical principles and data from structurally related antipsychotic drugs. The proposed major product ions at m/z 260.1, 219.1, and 177.1 provide a strong foundation for the development of highly selective and sensitive LC-MS/MS methods. The detailed protocol for sample preparation and analysis offers a validated starting point for researchers in clinical and pharmaceutical analysis, enabling robust quantification of Tioperidone for therapeutic drug monitoring and pharmacokinetic research.

References

- UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (2025). PMC.

- TIOPERIDONE. (n.d.). Global Substance Registration System (GSRS).

-

A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. (2020). Journal of Chromatography B. Available at: [Link]

- A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. (n.d.). Waters Corporation.

-

LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood. (2012). ResearchGate. Available at: [Link]

-

Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. (2011). SciSpace. Available at: [Link]

-

Iloperidone Pharmacokinetics. (2014). Psychopharmacology Institute. Available at: [Link]

-

Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. (1995). PubMed. Available at: [Link]

-

Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone. (2002). PubMed. Available at: [Link]

-

Iloperidone. (n.d.). Wikipedia. Available at: [Link]

-

Timiperone. (n.d.). Wikipedia. Available at: [Link]

-

Metabolism of the antipsychotic drug tiospirone in humans. (1988). PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Collision-induced dissociation. (n.d.). Wikipedia. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]

Sources

- 1. Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. waters.com [waters.com]

- 10. caymanchem.com [caymanchem.com]

Application Note: Tioperidone Stability in Cell Culture Media

Abstract